

MHY908: Application Notes and Protocols for Quantifying Effects on Insulin Signaling Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MHY908

Cat. No.: B15540817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the effects of **MHY908**, a novel peroxisome proliferator-activated receptor alpha/gamma (PPAR α /y) dual agonist, on insulin signaling pathways. The provided protocols and data presentation formats are intended to facilitate reproducible and robust experimental design and analysis.

Introduction

MHY908 is a synthetic compound that has demonstrated potential in improving insulin sensitivity and mitigating insulin resistance.[1][2][3] It acts as a dual agonist for PPAR α and PPARy, nuclear receptors that play crucial roles in lipid and glucose metabolism.[1][4] Activation of these receptors by **MHY908** leads to a cascade of events that enhance the cellular response to insulin. Mechanistically, **MHY908** has been shown to improve insulin signaling by reducing endoplasmic reticulum (ER) stress and the activation of c-Jun N-terminal kinase (JNK) in the liver.[1][2][3] Furthermore, it exhibits anti-inflammatory properties by suppressing NF- κ B activation through the Akt/I κ B kinase signaling pathway.[5]

These notes will detail the quantitative effects of **MHY908** on key metabolic parameters and provide step-by-step protocols for essential in vitro and in vivo assays to assess its impact on the insulin signaling cascade.

Data Presentation: Quantitative Effects of MHY908

The following tables summarize the quantitative effects of **MHY908** on key metabolic and signaling markers, as derived from preclinical studies in db/db mice and aged rats.

Table 1: Effect of **MHY908** on Serum Metabolic Parameters in db/db Mice[6]

Treatment Group	Serum Glucose (mg/dL)	Serum Triglycerides (mg/dL)	Serum Insulin (ng/mL)
Lean Control	150 ± 15	80 ± 10	1.0 ± 0.2
db/db Control	450 ± 50	250 ± 30	5.0 ± 0.8
db/db + MHY908 (1 mg/kg)	300 ± 40	180 ± 25	3.5 ± 0.6*
db/db + MHY908 (3 mg/kg)	200 ± 30	120 ± 20	2.0 ± 0.4**

Data are presented as Mean ± SD. Statistical significance is denoted as *p < 0.05 and **p < 0.01 compared to the db/db Control group. Data is estimated from graphical representations in the cited literature.

Table 2: Effect of **MHY908** on Serum Metabolic Parameters in Aged Rats[4]

Treatment Group	Serum Glucose (mg/dL)	Serum Triglycerides (mg/dL)	Serum Insulin (ng/mL)
Young Control (6 months)	100 ± 10	90 ± 12	1.5 ± 0.3
Aged Control (20 months)	140 ± 15	150 ± 20	2.5 ± 0.5
Aged + MHY908 (1 mg/kg)	120 ± 12	120 ± 15	2.0 ± 0.4*
Aged + MHY908 (3 mg/kg)	105 ± 10	100 ± 10	1.6 ± 0.3**

Data are presented as Mean ± SD. Statistical significance is denoted as *p < 0.05 and **p < 0.01 compared to the Aged Control group. Data is estimated from graphical representations in the cited literature.

Table 3: Effect of **MHY908** on Hepatic Insulin Signaling Protein Phosphorylation in db/db Mice[2]

Treatment Group	p-Akt (Ser473) / Total Akt (Relative Intensity)	p-GSK-3β (Ser9) / Total GSK-3β (Relative Intensity)	p-IRS-1 (Ser307) / Total IRS-1 (Relative Intensity)
Lean Control	1.00 ± 0.10	1.00 ± 0.12	0.50 ± 0.08
db/db Control	0.40 ± 0.05	0.60 ± 0.07	1.50 ± 0.20
db/db + MHY908 (3 mg/kg)	0.85 ± 0.09	0.90 ± 0.10	0.70 ± 0.10**

Data are presented as Mean ± SD of relative band intensities from Western blot analysis. Statistical significance is denoted as **p < 0.01 compared to the db/db Control group. Data is estimated from graphical representations in the cited literature.

Experimental Protocols

Western Blot Analysis of Insulin Signaling Proteins

This protocol describes the detection of total and phosphorylated levels of key insulin signaling proteins such as Akt, GSK-3 β , and IRS-1 in cell lysates or tissue homogenates.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
- Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Rabbit anti-phospho-Akt (Ser473)
 - Rabbit anti-Akt (total)
 - Rabbit anti-phospho-GSK-3 β (Ser9)
 - Rabbit anti-GSK-3 β (total)
 - Rabbit anti-phospho-IRS-1 (Ser307)
 - Rabbit anti-IRS-1 (total)
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

- Imaging System: Chemiluminescence detection system.

Procedure:

- Sample Preparation:
 - Harvest cells or tissues and wash with ice-cold PBS.
 - Lyse cells or homogenize tissues in ice-cold Lysis Buffer.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
 - Separate proteins on a 10% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the appropriate primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:

- Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.
- Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

2-NBDG Glucose Uptake Assay

This assay measures cellular glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

- Cell Culture: Adherent or suspension cells cultured in appropriate medium.
- Glucose-free Medium: DMEM or Krebs-Ringer bicarbonate buffer without glucose.
- 2-NBDG Stock Solution: 10 mM in DMSO.
- Insulin Solution: 1 μ M in sterile water.
- **MHY908** Solution: Desired concentrations in DMSO.
- Assay Buffer: PBS or other suitable buffer.
- Fluorescence Detection: Fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission ~485/535 nm).

Procedure:

- Cell Seeding: Seed cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.
- Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
- Pre-treatment: Treat cells with **MHY908** or vehicle control at desired concentrations for the specified duration (e.g., 1-24 hours).

- Insulin Stimulation:
 - Wash cells twice with glucose-free medium.
 - Add glucose-free medium containing insulin (100 nM) or vehicle and incubate for 30 minutes at 37°C.
- 2-NBDG Incubation:
 - Add 2-NBDG to each well to a final concentration of 50-100 μ M.
 - Incubate for 30-60 minutes at 37°C.
- Termination and Measurement:
 - Remove the 2-NBDG containing medium and wash the cells three times with ice-cold Assay Buffer.
 - Add Assay Buffer to each well and measure the fluorescence intensity using a fluorescence plate reader. Alternatively, cells can be imaged with a fluorescence microscope or analyzed by flow cytometry.

GSK-3 β Kinase Activity Assay

This assay measures the activity of Glycogen Synthase Kinase-3 β (GSK-3 β) by quantifying the phosphorylation of a specific substrate.

Materials:

- Recombinant GSK-3 β enzyme.
- GSK-3 β substrate peptide: (e.g., a peptide derived from glycogen synthase).
- Kinase Assay Buffer: (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
- ATP Solution: [γ -³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

- **MHY908** Solution: Desired concentrations in DMSO.
- Reaction Termination Solution: (e.g., Phosphoric acid for radioactive assays).
- Detection System: Scintillation counter or luminometer.

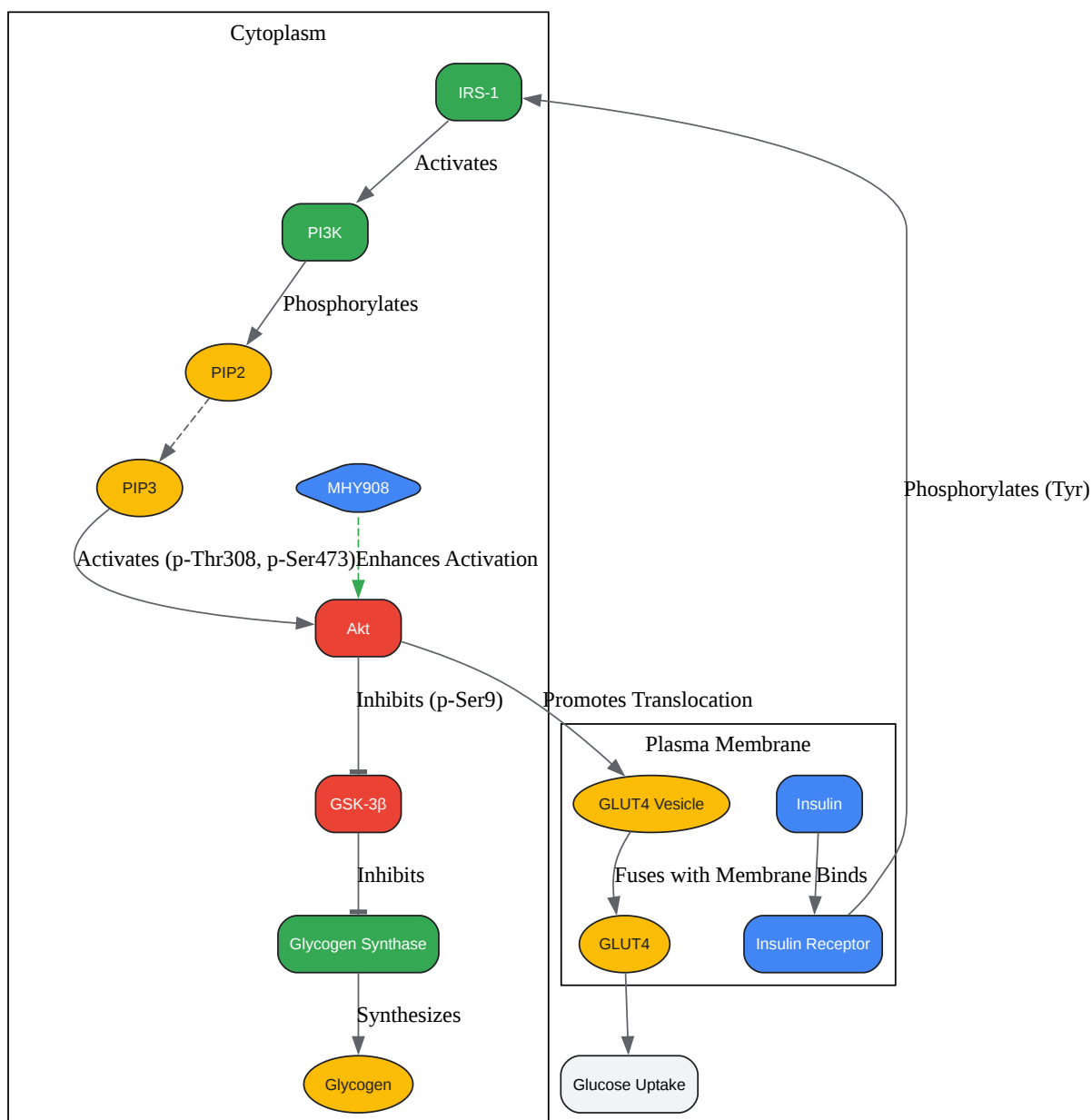
Procedure:

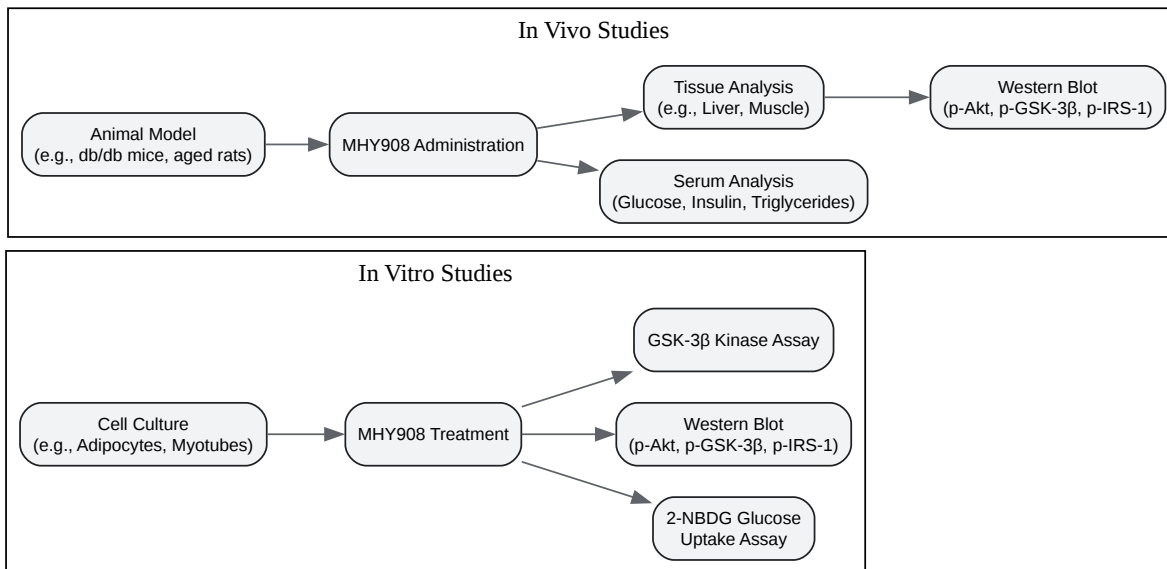
- Reaction Setup:
 - In a microplate, combine the Kinase Assay Buffer, recombinant GSK-3 β enzyme, and the GSK-3 β substrate peptide.
 - Add **MHY908** or vehicle control at various concentrations.
 - Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate Reaction:
 - Start the kinase reaction by adding the ATP solution.
 - Incubate for 20-30 minutes at 30°C.
- Terminate Reaction:
 - Stop the reaction by adding the Reaction Termination Solution.
- Detection:
 - If using [γ -³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.
 - If using a non-radioactive method like ADP-Glo™, follow the manufacturer's protocol to measure the generated ADP, which is proportional to kinase activity.
- Data Analysis:
 - Calculate the percentage of GSK-3 β inhibition for each **MHY908** concentration compared to the vehicle control.

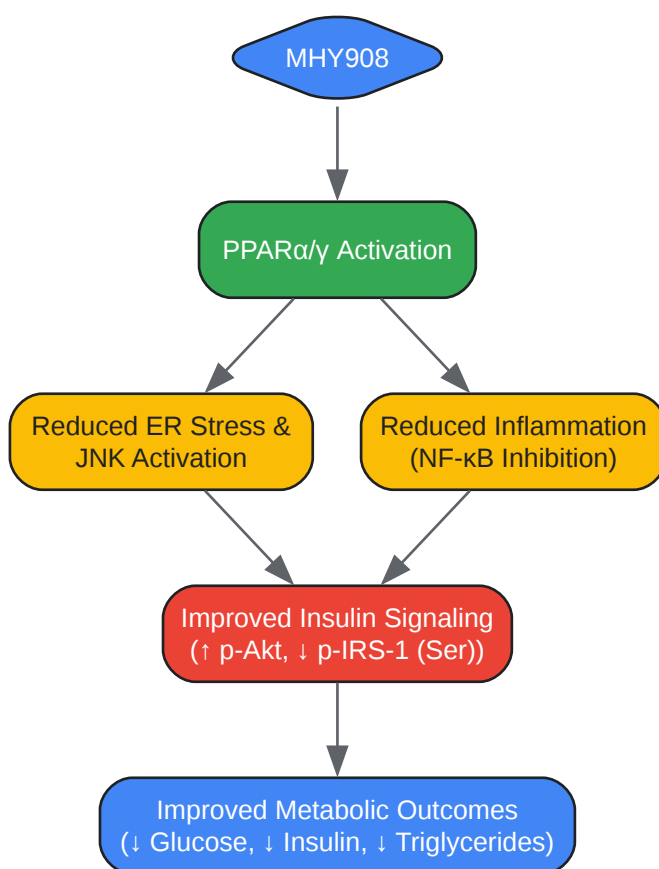
- Determine the IC_{50} value of **MHY908** for GSK-3 β inhibition by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in these application notes.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Anti-Diabetic Effects of MHY908, a Newly Synthesized PPAR α/γ Dual Agonist in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trilobatin ameliorates insulin resistance through IRS-AKT-GLUT4 signaling pathway in C2C12 myotubes and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Insulin Receptor Substrate 1 (IRS-1)/AKT Kinase-mediated Insulin Signaling by O-Linked β -N-Acetylglucosamine in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MHY908: Application Notes and Protocols for Quantifying Effects on Insulin Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540817#quantifying-mhy908-effects-on-insulin-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com